4-Chloro-2-(pentyloxy)phenylboronic acid
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Overview
Description
4-Chloro-2-(pentyloxy)phenylboronic acid is an organoboron compound with the molecular formula C11H16BClO3 and a molecular weight of 242.51 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a chlorine atom and a pentyloxy group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-(pentyloxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the this compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The this compound affects the SM coupling pathway, which is a key biochemical pathway for carbon–carbon bond formation . The downstream effects of this pathway include the formation of new organic compounds through the coupling of chemically differentiated fragments .
Pharmacokinetics
It’s known that the compound is relatively stable , and it’s typically stored in an inert atmosphere at room temperature . These properties may impact its bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the SM coupling reaction . This leads to the synthesis of new organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and atmosphere . The compound is typically stored in an inert atmosphere at room temperature, which may influence its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(pentyloxy)phenylboronic acid typically involves the reaction of 4-chloro-2-iodophenol with pentyl bromide in the presence of a base such as potassium carbonate to form 4-chloro-2-(pentyloxy)iodobenzene. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors for the borylation step, which enhances reaction efficiency and scalability. Additionally, purification processes such as crystallization and chromatography are employed to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(pentyloxy)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are often used in these reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate, or other mild oxidants for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from the oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-Chloro-2-(pentyloxy)phenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Chloro-2-(pentyloxy)phenylboronic acid can be compared with other boronic acids such as:
Phenylboronic Acid: Lacks the chlorine and pentyloxy substituents, making it less sterically hindered and more reactive in certain reactions.
4-Chlorophenylboronic Acid: Similar structure but lacks the pentyloxy group, affecting its solubility and reactivity.
2-(Pentyloxy)phenylboronic Acid: Lacks the chlorine substituent, which can influence its electronic properties and reactivity.
The unique combination of the chlorine and pentyloxy substituents in this compound provides distinct reactivity and solubility properties, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
(4-chloro-2-pentoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BClO3/c1-2-3-4-7-16-11-8-9(13)5-6-10(11)12(14)15/h5-6,8,14-15H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZPLNFBZCLUBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)OCCCCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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